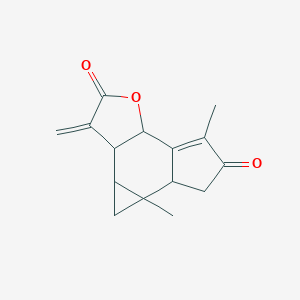

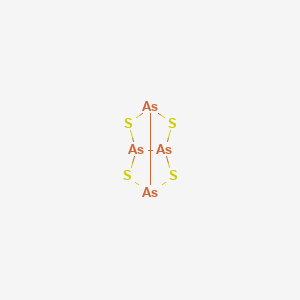

![molecular formula C34H18 B089413 Tetrabenzo[de,h,kl,rst]pentaphene CAS No. 188-13-6](/img/structure/B89413.png)

Tetrabenzo[de,h,kl,rst]pentaphene

Vue d'ensemble

Description

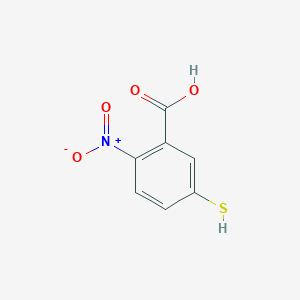

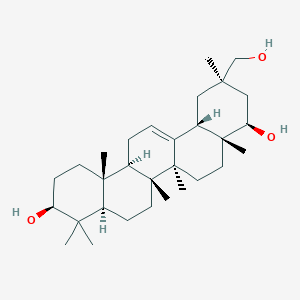

Tetrabenzo[de,h,kl,rst]pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C34H18 . It has an average mass of 426.507 Da and a monoisotopic mass of 426.140839 Da .

Molecular Structure Analysis

The molecule contains a total of 52 atoms, including 18 Hydrogen atoms and 34 Carbon atoms . The 3D structure of Tetrabenzo[de,h,kl,rst]pentaphene can be viewed using specific software .Physical And Chemical Properties Analysis

Tetrabenzo[de,h,kl,rst]pentaphene has a molecular weight of 426.5067 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Fluorescence Emission in Solvent Polarity Studies : Tucker et al. (1991) reported on the fluorescence emission spectra of various PAHs, including dibenzo[h,rst]pentaphene, in different organic solvents. This study highlighted the potential of these compounds as probes for solvent polarity behavior, with dibenzo[h,rst]pentaphene exhibiting selective emission intensity enhancement with increasing solvent polarity (Tucker et al., 1991).

Photooxygenation Properties : Uchida et al. (1996) investigated the photooxygenation of tetrabenzo[a,cd,j,lm]perylene and tribenzo[a,h,rst]phenanthra[10,1,2-cde]pentaphene under visible light. They found that despite structural similarities, only tribenzo[a,h,rst]phenanthra[10,1,2-cde]pentaphene undergoes photooxygenation, which was explained by differences in stabilization energy (Uchida et al., 1996).

Mass Spectrometry and Molecular Structure : Ueda et al. (1983) analyzed the mass spectra of various violanthrene samples, including benzo[rst]phenanthro[10,1,2-cde]pentaphene, to study the effect of overcrowding in condensed aromatic rings. This research aids in understanding the molecular structure and ionization behaviors of such complex PAHs (Ueda et al., 1983).

Synthesis of Fluorinated Derivatives : Sardella et al. (1979) described the synthesis of 2-fluorobenzo[rst]pentaphene and its isotopically labeled variant, which are useful for studying the effects of fluorine on reactivity and potential carcinogenic activity (Sardella et al., 1979).

Synthesis and Electronic Properties : Suzuki et al. (2017) presented a method for synthesizing dibenzo[h,rst]pentaphenes and noted their hole-transporting characteristics, relevant for electronic device applications (Suzuki et al., 2017).

Carcinogenic Activity and Active Sites : Boger et al. (1976) synthesized and tested compounds like 3-fluorobenzo[rst]pentaphene for carcinogenic activity, contributing to the understanding of how structural variations in PAHs influence their biological effects (Boger et al., 1976).

Polycyclic Aromatic Hydrocarbon Solute Probes : Waris et al. (1989) studied the fluorescence properties of various PAHs, including tribenzo[de,kl,rst]pentaphene, to establish new polarity scales based on fluorescence intensity ratios, again emphasizing their role in solvent polarity studies (Waris et al., 1989).

Synthesis and Structural Analysis : Fujisawa et al. (1999) synthesized dibenzo[h,rst]naphtho[8,1,2-cde]pentaphene, providing insights into the synthesis methods and structural characteristics of such compounds (Fujisawa et al., 1999).

Propriétés

IUPAC Name |

nonacyclo[16.12.2.12,6.119,23.011,31.012,17.028,32.010,34.027,33]tetratriaconta-1(30),2,4,6(34),7,9,11(31),12,14,16,18(32),19,21,23(33),24,26,28-heptadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H18/c1-2-12-24-23(11-1)31-27-15-5-9-19-7-3-13-21(29(19)27)25-17-18-26-22-14-4-8-20-10-6-16-28(30(20)22)32(24)34(26)33(25)31/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITUTDSDJPQCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C2C6=CC=CC7=C6C5=CC=C7)C8=CC=CC9=C8C3=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940274 | |

| Record name | Tetrabenzo[de,h,kl,rst]pentaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabenzo[de,h,kl,rst]pentaphene | |

CAS RN |

188-13-6 | |

| Record name | Tetrabenzo(de,h,kl,rst)pentaphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabenzo[de,h,kl,rst]pentaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.